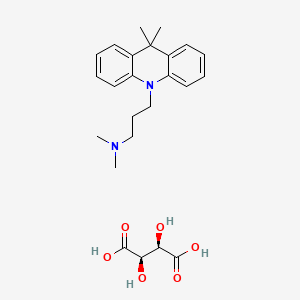
Dimetacrine bitartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimetacrine bitartrate is a tricyclic antidepressant drug that is used to treat major depressive disorder. It was first synthesized in the 1950s and has been extensively studied for its mechanism of action and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Inflammation, Coagulation, and Cardiovascular Disease in HIV-Infected Individuals
This study examines the predictive value of biomarkers like high sensitivity C-reactive protein, interleukin-6, and D-dimer in cardiovascular disease morbidity and mortality among HIV-infected patients. The relevance of this study to Dimetacrine bitartrate might be in its focus on molecular and biochemical pathways that could be influenced by various drugs, including potentially Dimetacrine bitartrate (Duprez et al., 2012).
Dimerizer-Regulated Gene Expression
This paper discusses the use of chemical inducers of dimerization for controlling gene expression. While it doesn't directly reference Dimetacrine bitartrate, the principles of dimerization and its regulation could be relevant in understanding the molecular mechanisms by which Dimetacrine bitartrate might exert its effects (Pollock & Clackson, 2002).
Halitosis in Cystinosis Patients after Administration of Immediate-Release Cysteamine Bitartrate
This research explores the effects of cysteamine bitartrate on halitosis in cystinosis patients. The pharmacokinetic profiles and side effects of cysteamine bitartrate, a compound similar to Dimetacrine bitartrate, might provide insights into how Dimetacrine bitartrate behaves in a biological context (Besouw et al., 2012).
Drug-Drug Multicomponent Solid Forms
This study explores the creation of multicomponent solid forms of various drugs, which can improve solubility and efficacy. While Dimetacrine bitartrate isn't directly studied, the general principles of drug form optimization could be relevant for its application (Haneef & Chadha, 2017).
Investigating the Degradation of the Sympathomimetic Drug Phenylephrine by Electrospray Ionisation-Mass Spectrometry
This paper examines the stability and degradation of phenylephrine, a drug structurally different from Dimetacrine bitartrate, but the methods used for studying drug stability could be applicable to Dimetacrine bitartrate (Trommer, Raith, & Neubert, 2010).
Eigenschaften
CAS-Nummer |
33299-81-9 |
|---|---|
Produktname |
Dimetacrine bitartrate |
Molekularformel |
C24H32N2O6 |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C20H26N2.C4H6O6/c1-20(2)16-10-5-7-12-18(16)22(15-9-14-21(3)4)19-13-8-6-11-17(19)20;5-1(3(7)8)2(6)4(9)10/h5-8,10-13H,9,14-15H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI-Schlüssel |
IIYKUJVECNNTEY-LREBCSMRSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN(C)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN(C)C)C.C(C(C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN(C)C)C.C(C(C(=O)O)O)(C(=O)O)O |
Andere CAS-Nummern |
3759-07-7 |
Synonyme |
10-(3-(dimethylamino)propyl)-9,9-dimethylacridan tartrate 3-(9,9-dimethyl-10(9H)-acridinyl)-N,N-dimethyl-1-propanamine dimetacrine dimetacrine bitartate dimetacrine tartate dimethacrine dimethacrine tartrate dimethacrine tartrate, (1:1)(R-(R*,R*))-isomer istonil miroistonil SD 709 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine](/img/structure/B1663161.png)
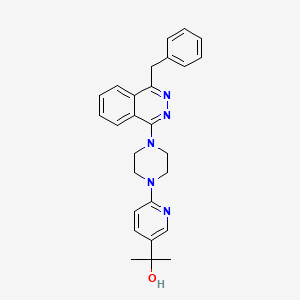
![1-[4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)phenyl]-N-methylmethanamine;hydrochloride](/img/structure/B1663165.png)
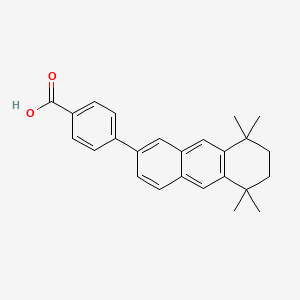

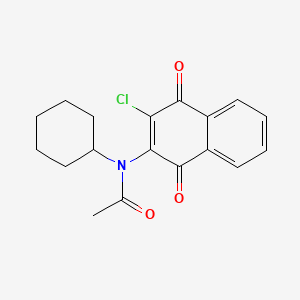
![3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B1663171.png)

![2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B1663173.png)
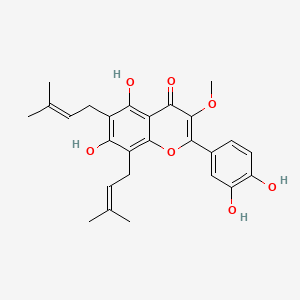
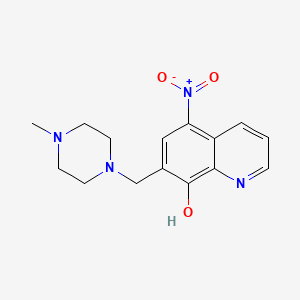
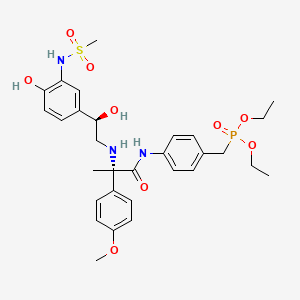
![1-(4-chlorophenyl)-3-cyano-2-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine](/img/structure/B1663181.png)
![1-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B1663183.png)